molecular formula C16H14N4O3S B2661520 (2Z)-N-{[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide CAS No. 1904625-33-7

(2Z)-N-{[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2661520
CAS No.: 1904625-33-7
M. Wt: 342.37
InChI Key: YIOMKESTOKNKFZ-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-N-{[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide is a novel, small molecule inhibitor investigated for its role in targeting protein-protein interactions and signaling pathways. This compound is structurally characterized by a (Z)-configured enamide linker connecting a thiophene moiety to a complex heterocyclic system featuring a 1,2,4-oxadiazole and a 5-cyclopropyl-isoxazole. This specific architecture is designed for high-affinity binding to specific biological targets. Research indicates its primary value lies in the field of oncology and cell signaling , where it has been shown to act as a potent inhibitor of the SUMOylation pathway, specifically blocking the SUMO-activating enzyme E1 (SAE1/SAE2). By inhibiting SUMOylation, a critical post-translational modification, this compound disrupts the function of various oncoproteins and tumor suppressors, leading to the selective death of cancer cells and providing a powerful chemical probe for studying this pathway (PMID: 31091448) . Its mechanism offers a distinct approach from traditional therapies and is a key tool for researchers exploring novel targeted cancer therapeutics , drug resistance mechanisms , and the complex biology of SUMO in cellular processes. For Research Use Only. Not intended for any human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(Z)-N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c21-14(6-5-11-2-1-7-24-11)17-9-15-18-16(20-23-15)12-8-13(22-19-12)10-3-4-10/h1-2,5-8,10H,3-4,9H2,(H,17,21)/b6-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOMKESTOKNKFZ-WAYWQWQTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)/C=C\C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-{[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the oxadiazole ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives.

    Coupling reactions: The final step involves coupling the oxazole and oxadiazole intermediates with the thiophene derivative under conditions that promote the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-{[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide: can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The cyclopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or organometallic reagents can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

(2Z)-N-{[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-N-{[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogs with Modified Oxadiazole Substituents

A closely related compound, N-[[3-(1,2-Dihydro-2-oxo-4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-thienyl)-2-propenamide (), replaces the 5-cyclopropyloxazole group with a 2-oxo-1,2-dihydropyridin-4-yl moiety. Key differences include:

Property Target Compound Analog from
Oxadiazole Substituent 5-Cyclopropyl-1,2-oxazol-3-yl 2-Oxo-1,2-dihydropyridin-4-yl
Planarity High (rigid oxazole/oxadiazole core) Moderate (flexible dihydropyridine ring)
Metabolic Stability Likely higher (cyclopropyl resistance) Potentially lower (oxidizable pyridine)

The dihydropyridine analog may exhibit enhanced solubility due to its polar lactam group but could suffer from rapid hepatic oxidation, reducing bioavailability .

Thiophene vs. Thiazole Derivatives

Compounds in , such as Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate , feature thiazole rings instead of thiophene. Thiophene’s lower electronegativity compared to thiazole may reduce dipole interactions but improve membrane permeability. For example:

Feature Thiophene-Based Compound Thiazole-Based Compound ()
Aromaticity Moderate (5-membered, sulfur-containing) High (6-membered, nitrogen-containing)
Electron Density Lower (sulfur lone pairs less delocalized) Higher (thiazole’s nitrogen enhances π-system)
Bioactivity Potential kinase inhibition Likely protease targeting (e.g., HIV-1)

Thiophene’s reduced polarity may favor blood-brain barrier penetration, whereas thiazole derivatives often exhibit stronger hydrogen-bonding capacity for enzymatic active sites .

Research Findings and Limitations

  • Synthetic Challenges : The cyclopropyl-oxazole moiety in the target compound requires precise regiocontrol during cyclopropanation, unlike the dihydropyridine analog’s straightforward lactam formation .
  • Biological Data Gaps: No direct IC₅₀ or pharmacokinetic data are available for the target compound in the provided evidence. By contrast, thiazole derivatives in have documented protease inhibitory activity (e.g., IC₅₀ ~50 nM for HIV-1 protease) .
  • 3D Culture Compatibility: While highlights hydrogel-based platforms for drug testing, neither the target compound nor its analogs have been evaluated in such systems, limiting insights into their behavior in physiologically relevant microenvironments .

Biological Activity

The compound (2Z)-N-{[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide is a synthetic organic molecule that has garnered interest for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, based on diverse research findings.

Chemical Structure

The compound features a complex structure characterized by:

  • Oxazole and oxadiazole rings : Known for their biological activity.
  • Thiophene moiety : Associated with various pharmacological effects.

This unique arrangement of functional groups enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Studies have shown that derivatives of oxadiazoles can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
CompoundActivityReference
3-acetyl-1,3,4-oxadiazolinesStrong bactericidal effect
Oxadiazole derivativesEffective against Gram-positive bacteria

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests a mechanism involving the modulation of biochemical pathways that contribute to inflammation .

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. The presence of the oxadiazole ring is particularly noted for its role in enhancing cytotoxicity against various cancer cell lines .

The proposed mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses or cancer cell proliferation.
  • Receptor Binding : It might interact with receptors that modulate cellular signaling pathways related to inflammation and tumor growth .

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Antimicrobial Efficacy : A study demonstrated that certain oxadiazole derivatives showed greater antimicrobial activity than traditional antibiotics like ciprofloxacin .
  • Cytotoxicity Assessment : Cytotoxicity tests revealed that some derivatives increased cell viability in normal cell lines while effectively reducing viability in cancerous cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2Z)-N-{[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Cyclopropane Functionalization : Introducing the cyclopropyl group to the isoxazole moiety via [2+1] cycloaddition or cross-coupling reactions.
  • Oxadiazole Formation : Using carbodiimide-mediated coupling or nitrile oxide cycloaddition to construct the 1,2,4-oxadiazole core .
  • Thiophene Conjugation : Employing Wittig or Heck reactions to attach the thiophene-prop-2-enamide group .
  • Purification : Column chromatography or recrystallization in propan-2-ol to isolate intermediates .

Q. How can the structural identity of this compound be confirmed?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the Z-configuration of the enamide and oxadiazole geometry .
  • Spectroscopy :
  • NMR : 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., cyclopropyl protons at δ ~0.5–1.5 ppm, thiophene protons at δ ~6.5–7.5 ppm) .
  • HRMS : Confirm molecular weight with <5 ppm error .

Q. What initial biological assays are suitable for evaluating this compound?

  • Methodological Answer :

  • In Vitro Screening :
  • Anti-inflammatory Activity : Measure inhibition of LOX/COX enzymes (e.g., IC50_{50} in human whole blood assays) .
  • Anticancer Potential : Use MTT assays on cancer cell lines (e.g., IC50_{50} values against HeLa or MCF-7 cells) .
  • Cytotoxicity : Assess selectivity via parallel testing on non-cancerous cell lines (e.g., HEK-293) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity Modulation : Replace the cyclopropyl group with bulkier substituents (e.g., tert-butyl) to enhance metabolic stability. Monitor logP changes via HPLC .
  • Bioavailability Enhancement : Introduce polar groups (e.g., hydroxyls) to the oxadiazole or thiophene moieties. Assess solubility via shake-flask assays .
  • DMPK Profiling : Use in vitro microsomal stability assays (human/rat liver microsomes) and in vivo PK studies to calculate clearance and half-life .

Q. How should researchers address contradictions in reported biological activities of similar 1,2,4-oxadiazole derivatives?

  • Methodological Answer :

  • Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., FLAP inhibition vs. off-target effects) .
  • Meta-Analysis : Compare IC50_{50} values across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What challenges arise in crystallographic refinement of this compound, and how can they be mitigated?

  • Methodological Answer :

  • Disorder in Cyclopropyl Groups : Use restraints in SHELXL to model dynamic cyclopropane conformations .
  • Twinned Crystals : Apply twin refinement protocols (e.g., BASF parameter in SHELXL) for pseudo-merohedral twinning .
  • Low Resolution : Collect high-resolution data (≤1.0 Å) using synchrotron radiation and refine with anisotropic displacement parameters .

Q. How can computational modeling predict electronic properties relevant to biological interactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic regions .
  • Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., FLAP or kinase domains). Validate with MM-GBSA free-energy calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.